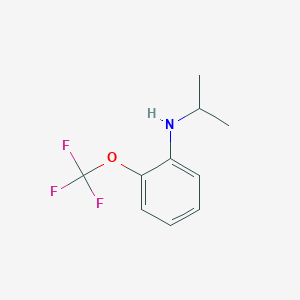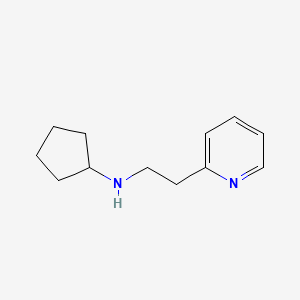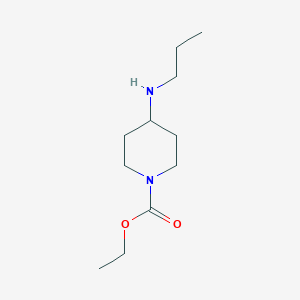
4-chloro-N-cyclopentylaniline
Vue d'ensemble
Description
4-chloro-N-cyclopentylaniline is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nitrosation of N,N-Dialkyl Aromatic Amines
- Application: A study of N-cyclopropyl-N-alkylanilines, similar in structure to 4-chloro-N-cyclopentylaniline, revealed insights into their reaction with nitrous acid. This research is significant for understanding the chemical transformations of N-alkyl aromatic amines, which are structurally related to this compound (Loeppky & Elomari, 2000).
Synthesis of Aryl- and Alkylanilines
- Application: The photolysis of haloanilines, including compounds like 4-chloro-N,N-dimethylaniline, has been explored for the synthesis of various aniline derivatives. This process contributes to the broader understanding of chemical synthesis techniques applicable to compounds like this compound (Fagnoni, Mella, & Albini, 1999).
Cytochrome P450 Catalysis Study
- Application: A theoretical study on the C-alpha-H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline catalyzed by cytochrome P450 provides insights into the enzymatic reactions involving compounds structurally related to this compound. This research is crucial for understanding biocatalytic processes involving similar compounds (Dongmei & Jianyong, 2011).
Generation and Reactivity of Aminophenyl Cations
- Application: Research on the photochemistry of haloanilines, such as 4-chloroaniline, reveals the generation and reactivity of aminophenyl cations. This study is relevant to compounds like this compound, as it provides a deeper understanding of their photochemical behavior and potential applications in synthesis (Guizzardi et al., 2001).
Synthesis of Local Anesthetics
- Application: The synthesis of ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, which are structurally related to this compound, has been explored for their local anesthetic activities. This research provides insights into the potential medical applications of similar compounds (Gataullin et al., 2001).
Factorial Study in Allylation
- Application: A factorial study assessed an ultrasonic methodology for the allylation of 4-chloroaniline. This research is relevant for understanding the synthetic methodologies that could be applied to structurally similar compounds like this compound (Santos Nascimento & Fernandes, 2016).
Propriétés
IUPAC Name |
4-chloro-N-cyclopentylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICLBNBJRYEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




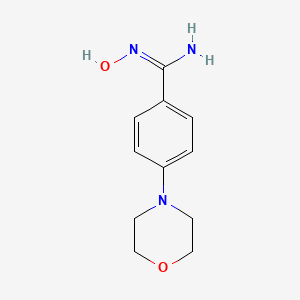
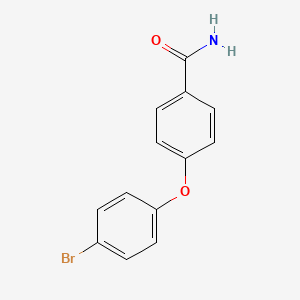
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B7808564.png)
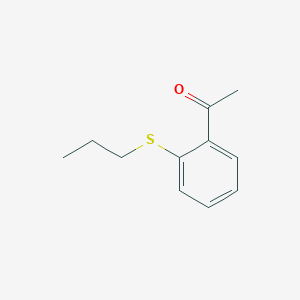
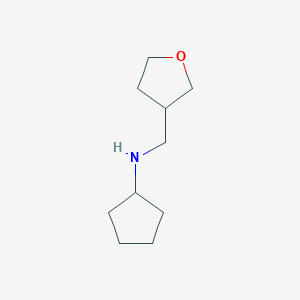
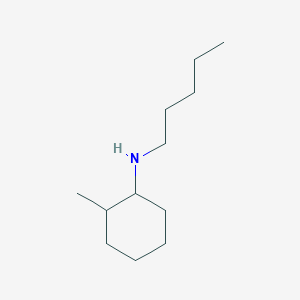
![(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B7808581.png)


